(2-Bromoquinolin-4-yl)methanamine
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Overview
Description
(2-Bromoquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom at the 2-position and an amine group at the 4-position of the quinoline ring makes this compound a valuable intermediate for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoquinolin-4-yl)methanamine typically involves the bromination of quinoline derivatives followed by amination. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting 2-bromoquinoline is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an amine, under suitable conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Bromoquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thiols, amines, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(2-Bromoquinolin-4-yl)methanamine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and antiviral activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Bromoquinolin-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis .
Comparison with Similar Compounds
Similar Compounds
(8-Bromoquinolin-4-yl)methanamine: Similar structure but with the bromine atom at the 8-position.
(2-Chloroquinolin-4-yl)methanamine: Similar structure but with a chlorine atom instead of bromine.
(2-Fluoroquinolin-4-yl)methanamine: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(2-Bromoquinolin-4-yl)methanamine is unique due to the specific positioning of the bromine atom and amine group, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances the compound’s ability to participate in substitution reactions, while the amine group allows for interactions with biological targets, making it a versatile intermediate in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C10H9BrN2 |
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Molecular Weight |
237.10 g/mol |
IUPAC Name |
(2-bromoquinolin-4-yl)methanamine |
InChI |
InChI=1S/C10H9BrN2/c11-10-5-7(6-12)8-3-1-2-4-9(8)13-10/h1-5H,6,12H2 |
InChI Key |
FGFLNJDXLNBOEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)Br)CN |
Origin of Product |
United States |
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